molecular formula C39H46S2 B13147773 14,14-Dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(15),2(13),3,6(10),7,11,16,18(22),20,24-decaene

14,14-Dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(15),2(13),3,6(10),7,11,16,18(22),20,24-decaene

Cat. No.: B13147773
M. Wt: 578.9 g/mol
InChI Key: DTSXFWBWMKMAPW-UHFFFAOYSA-N
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Description

14,14-Dioctyl-9,19-dithiaheptacyclo[1310002,1304,1106,10017,24018,22]pentacosa-1(15),2(13),3,6(10),7,11,16,18(22),20,24-decaene is a complex organic compound characterized by its unique heptacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14,14-Dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(15),2(13),3,6(10),7,11,16,18(22),20,24-decaene typically involves multi-step organic reactions. The process begins with the formation of the core heptacyclic structure, followed by the introduction of dioctyl groups and dithia functionalities. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 14,14-Dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(15),2(13),3,6(10),7,11,16,18(22),20,24-decaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert dithia functionalities to thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the dioctyl groups or the core structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or organometallic compounds are employed under controlled conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

14,14-Dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(15),2(13),3,6(10),7,11,16,18(22),20,24-decaene has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 14,14-Dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(15),2(13),3,6(10),7,11,16,18(22),20,24-decaene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are ongoing to elucidate its full mechanism of action.

Comparison with Similar Compounds

  • 5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene-8,20-dicarbaldehyde
  • 12,25-Dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.0]

Uniqueness: 14,14-Dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(15),2(13),3,6(10),7,11,16,18(22),20,24-decaene stands out due to its specific dioctyl and dithia functionalities, which impart unique chemical and physical properties. These features make it particularly valuable for specialized applications in research and industry.

Properties

Molecular Formula

C39H46S2

Molecular Weight

578.9 g/mol

IUPAC Name

14,14-dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(15),2(13),3,6(10),7,11,16,18(22),20,24-decaene

InChI

InChI=1S/C39H46S2/c1-3-5-7-9-11-13-17-39(18-14-12-10-8-6-4-2)35-25-31-29(21-27-15-19-40-37(27)31)23-33(35)34-24-30-22-28-16-20-41-38(28)32(30)26-36(34)39/h15-16,19-20,23-26H,3-14,17-18,21-22H2,1-2H3

InChI Key

DTSXFWBWMKMAPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C2=C(C=C3CC4=C(C3=C2)SC=C4)C5=C1C=C6C(=C5)CC7=C6SC=C7)CCCCCCCC

Origin of Product

United States

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